N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide
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Description
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H24N4O5S and its molecular weight is 408.47. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antituberculosis Activity
Compounds with structural similarities to N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide have been evaluated for their antimicrobial properties. For instance, novel benzenesulfonamides incorporating triazine motifs showed promising antioxidant and enzyme inhibitory profiles, suggesting potential applications in treating diseases like Alzheimer's and Parkinson's due to their acetylcholinesterase and butyrylcholinesterase inhibitory activities Nabih Lolak, M. Boğa, Muhammed Tuneğ, Gulcin Karakoc, Suleyman Akocak, C. Supuran, 2020.
Anticancer Activity
Research on sulfonamide derivatives, including those structurally related to the compound , has demonstrated significant anticancer activities. One study on a novel synthetic sulfonamide agent, KCN1, revealed its potential as an anti-pancreatic cancer agent, showing in vitro and in vivo efficacy against pancreatic cancer cell lines and xenografts Wei Wang, Lin Ao, E. Rayburn, Hongxia Xu, Xiangrong Zhang, Xu Zhang, S. Nag, Xuming Wu, Ming-Hai Wang, Hui Wang, Erwin G. Van Meir, Ruiwen Zhang, 2012.
Enzyme Inhibition for Therapeutic Applications
The enzyme inhibitory effects of sulfonamide derivatives have been extensively studied, with applications in designing therapeutic agents for conditions like Alzheimer's disease. A synthesis study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides explored their acetylcholinesterase inhibitory activity, highlighting their potential in Alzheimer's disease treatment M. Abbasi, Mubashir Hassan, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, H. Raza, S. Seo, 2018.
Biochemical Studies and Drug Design
Research involving sulfonamide derivatives extends into biochemical studies and drug design, focusing on understanding the molecular interactions and structural properties that contribute to their biological activities. For example, the study on N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide explored its hydrogen-bond effects, spectroscopic, and molecular structure, providing insights into its potential bioactivity A. Mansour, N. T. A. Ghani, 2013.
Molecular Dynamics and Quantum Chemical Studies
The corrosion inhibition efficiencies of piperidine derivatives on iron were predicted using quantum chemical calculations and molecular dynamic simulations, demonstrating the broader applications of sulfonamide derivatives in materials science S. Kaya, Lei Guo, C. Kaya, B. Tüzün, I. Obot, R. Touir, N. Islam, 2016.
Properties
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c1-12-17(13(2)20-18(19-12)22-7-9-27-10-8-22)21-28(23,24)14-5-6-15(25-3)16(11-14)26-4/h5-6,11,21H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNQFDQRQKROSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.